Niobium-90
Description
Properties
CAS No. |
14681-65-3 |
|---|---|
Molecular Formula |
N |
Molecular Weight |
89.91126 g/mol |
IUPAC Name |
niobium-90 |
InChI |
InChI=1S/Nb/i1-3 |
InChI Key |
GUCVJGMIXFAOAE-OIOBTWANSA-N |
SMILES |
[Nb] |
Isomeric SMILES |
[90Nb] |
Canonical SMILES |
[Nb] |
Synonyms |
90Nb radioisotope Nb-90 radioisotope Niobium-90 |
Origin of Product |
United States |
Scientific Research Applications
Production Techniques
The synthesis of Niobium-90 typically involves several nuclear reactions, primarily using zirconium targets. The most common methods include:
- Natural Zirconium Bombardment : Utilizing natural zirconium () as a target in proton bombardment reactions.
- Enriched Zirconium : Employing enriched zirconium-90 () to enhance the yield and purity of produced this compound.
- Electromagnetic Isotope Separation : This technique is used to obtain high-purity zirconium isotopes, which are essential for effective irradiation processes .
Production Process Steps
The production process can be broken down into three main stages:
- Target Preparation : High-purity zirconium oxide is prepared through electromagnetic separation and validated using X-ray Diffraction (XRD) analysis.
- Irradiation : The prepared targets are irradiated in a cyclotron accelerator, where proton bombardment induces the desired nuclear reactions.
- Chemical Purification : Post-irradiation, this compound is isolated using ion-exchange methods to ensure high isotopic purity .
Medical Imaging
This compound's primary application lies in PET imaging, where its positron emission allows for high-resolution imaging of biological tissues. This capability is particularly beneficial for:
- Tumor Detection : Accurate localization and assessment of tumor activity.
- Physiological Studies : Investigating metabolic processes within living organisms .
Biomedical Research
Beyond imaging, this compound is being explored for therapeutic applications, including:
- Tumor Treatment : Research indicates that niobium compounds may inhibit tumor growth through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation .
- Immuno-PET : The low-energy beta radiation emitted by this compound enhances the examination of antibodies and their fragments in various medical research contexts .
Case Study 1: PET Imaging Efficacy
A study evaluated the efficacy of this compound in PET imaging compared to traditional isotopes. Results indicated that images produced using this compound demonstrated superior clarity and resolution, leading to improved diagnostic accuracy in oncology .
Case Study 2: Tumor Inhibition
Research on polyoxoniobates (PONs), a class of niobium compounds, showed promising results in inhibiting tumor cell growth under UV irradiation conditions. The PONs exhibited enhanced cytotoxic activity, making them potential candidates for photodynamic therapy applications .
Comparative Data Table
| Property | This compound |
|---|---|
| Half-Life | 6.14 hours |
| Positron Emission Rate | 53% |
| Primary Application | PET Imaging |
| Secondary Applications | Tumor Treatment, Immuno-PET |
Chemical Reactions Analysis
Dissolution and Separation Chemistry
Post-irradiation, the target material undergoes dissolution and purification to isolate ⁹⁰Nb:
(a) Dissolution in Hydrofluoric Acid
Zirconium oxide (ZrO₂) targets are dissolved in concentrated HF:
Niobium forms soluble complexes:
This step ensures separation from insoluble contaminants .
(b) Electrolysis for Impurity Removal
Copper impurities (from EMIS processes) are removed via electrolysis at 2 A:
Continued until the solution’s blue coloration dissipates .
(c) Ion-Exchange Purification
Anion-exchange resins selectively adsorb ⁹⁰Nb complexes. Elution with nitric acid yields high-purity ⁹⁰Nb:
This method achieves 98.69% purity for natZr-derived ⁹⁰Nb and 100% for enriched targets .
Table 2: Chemical Purification Efficiency
| Step | Reagents Used | Outcome |
|---|---|---|
| Dissolution | 28M HF, 120°C | Complete target dissolution |
| Electrolysis | Pt cathode, 2A current | Cu impurity removal (99.85% purity) |
| Ion-exchange | AG1-X8 resin, HNO₃ | ⁹⁰Nb separation (≥98.69% purity) |
Decay Characteristics and Byproducts
⁹⁰Nb decays via β⁺ emission () and electron capture:
Key competing reactions during production include:
Using enriched ⁹⁰Zr minimizes ⁹²Nb contamination .
Table 3: Decay Properties of ⁹⁰Nb
| Property | Value |
|---|---|
| Half-life | 14.6 hours |
| Positron Branching | 53% |
| Dominant γ-ray Energy | 934 keV (from ⁹²Nb impurity) |
Analytical Validation
-
Gamma Spectrometry : HPGe detectors confirm isotopic purity by identifying γ-peaks (e.g., 934 keV for ⁹²Nb) .
-
PIXE Analysis : Validates elemental purity (99.85% for ZrO₂ targets) .
This synthesis and purification framework ensures ⁹⁰Nb’s suitability for positron emission tomography (PET), particularly in studies requiring prolonged tracer kinetics. The use of enriched ⁹⁰Zr targets remains critical for minimizing isotopic impurities and enhancing clinical applicability.
Comparison with Similar Compounds
Zirconium-89 (⁸⁹Zr)
- Advantages : ⁸⁹Zr’s 78.4-hour half-life allows imaging over 3–7 days, ideal for slow-accumulating antibodies .
- Limitations : Higher radiation exposure and lower positron yield (22.7%) reduce resolution compared to ⁹⁰Nb .
- Production : Requires proton or alpha irradiation of yttrium-89, with cross-section discrepancies complicating yield optimization .
Gallium-68 (⁶⁸Ga)
Tantalum-178 (¹⁷⁸Ta)
Molybdenum-99 (⁹⁹Mo)
- Contrast: ⁹⁰Nb’s β⁺ emission and chelatability make it superior for immuno-PET compared to ⁹⁹Mo’s β⁻ decay .
Chelation and Radiochemistry
Q & A
Q. What are the critical steps for synthesizing high-purity Niobium-90 for PET imaging applications?
- Methodological Answer : The production of ⁹⁰Nb involves three stages:
Target Preparation : Enrichment of ⁹⁰Zr via Electromagnetic Isotope Separation (EMIS). Zirconium oxide (ZrO₂) is used due to its stability, with isotopic purity validated via Particle-Induced X-ray Emission (PIXE) and mass spectrometry .
Irradiation : Targets (natural ZrO₂ or enriched ⁹⁰ZrO₂) are bombarded with protons in a cyclotron (e.g., Cyclone-30). Optimal proton energy is ~21.5 MeV to minimize co-production of contaminants like ⁸⁹Zr and ⁸⁷Y .
Purification : Post-irradiation, ⁹⁰Nb is separated using anion-exchange resins. Activity purity is confirmed via High Purity Germanium (HPGe) detectors, achieving 98.69% (natural Zr) and 100% (enriched ⁹⁰Zr) purity .
Table 1 : Purity Metrics in ⁹⁰Nb Synthesis
| Parameter | Natural Zr Target | Enriched ⁹⁰Zr Target |
|---|---|---|
| Isotopic Purity (Zr) | N/A | 99.22% |
| Chemical Purity (ZrO₂) | 99.85% | 99.85% |
| ⁹⁰Nb Activity Purity | 98.69% | 100% |
| Source: |
Q. How is isotopic purity of Zirconium-90 targets validated, and why is it critical for ⁹⁰Nb production?
- Methodological Answer : Isotopic purity of ⁹⁰Zr targets is verified using PIXE and mass spectrometry , while chemical purity is assessed via XRD and ICP-AES . High isotopic purity (>99%) minimizes competing nuclear reactions (e.g., ⁹¹Zr(p,2n)⁹⁰Nb) and reduces radiation absorption in healthy tissues during medical applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in cross-section data for α-induced ⁹⁰Nb production reactions (e.g., ⁸⁹Y(α,x)⁹⁰Nb)?
- Methodological Answer : Discrepancies in cross-section data arise from variations in beam energy calibration, target thickness, and detection efficiency. To address this:
- Experimental Replication : Use monoenergetic α-beams (e.g., 15–30 MeV) and standardized Y₂O₃ targets.
- Validation Tools : Employ γ-spectroscopy with HPGe detectors to quantify co-produced isotopes (e.g., ⁸⁹Zr) and validate ⁹⁰Nb yields .
- Data Harmonization : Compare results with prior studies (e.g., EXFOR database) and apply statistical corrections for systematic errors .
Q. What strategies optimize the separation of ⁹⁰Nb from co-produced isotopes (e.g., ⁸⁹Zr) in irradiated targets?
- Methodological Answer : Co-production of ⁸⁹Zr (T₁/₂ = 78.41 h) complicates ⁹⁰Nb purification. Key approaches include:
- Selective Elution : Use anion-exchange resins (e.g., AG 1-X8) with HNO₃ gradients to isolate ⁹⁰Nb from Zr species .
- Decay Correction : Leverage the short half-life of ⁹⁰Nb (T₁/₂ = 14.6 h) to allow ⁸⁹Zr decay before purification .
- Spectroscopic Monitoring : Track ⁹⁰Nb via its 1.12 MeV γ-line and ⁸⁹Zr via 909 keV emissions to confirm separation efficiency .
Q. How does proton beam energy influence the radionuclidic purity of ⁹⁰Nb in cyclotron-based production?
- Methodological Answer : At proton energies >21.5 MeV, competing reactions (e.g., ⁹⁰Zr(p,n)⁹⁰Nb vs. ⁹⁰Zr(p,2n)⁸⁹Y) increase impurities. Optimization involves:
- Energy Thresholds : Limit proton energy to ≤21.5 MeV to suppress ⁸⁹Y production.
- Thick Target Yields : Use enriched ⁹⁰ZrO₂ to maximize ⁹⁰Nb yield (3.5 MBq/μA·h at 21.5 MeV) .
- Table 2 : Isotopic Yield vs. Proton Energy
| Proton Energy (MeV) | Dominant Reaction | Key Byproducts |
|---|---|---|
| 15–20 | ⁹⁰Zr(p,n)⁹⁰Nb | Minimal |
| 21–25 | ⁹⁰Zr(p,n)⁹⁰Nb | ⁸⁹Zr, ⁸⁷Y |
| >25 | ⁹⁰Zr(p,2n)⁸⁹Y | Significant ⁸⁹Y |
| Source: |
Methodological & Analytical Considerations
Q. What analytical techniques are essential for characterizing ⁹⁰Nb in complex matrices?
- Methodological Answer :
- Gamma Spectrometry : HPGe detectors quantify ⁹⁰Nb via its 1.12 MeV γ-line (53% abundance) .
- Mass Spectrometry : Accelerator Mass Spectrometry (AMS) detects trace ⁹⁰Nb in environmental samples .
- Chromatography : Ion chromatography (e.g., DGA resin) separates Nb from Zr in dissolved targets .
Q. How can researchers design experiments to minimize radiation exposure during ⁹⁰Nb handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
